1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Overview
Description
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The introduction of the 3,5-dimethylbenzyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 3,5-dimethylbenzyl chloride and 4-methoxyphenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional hydroxyl or carbonyl groups, while reduction may produce compounds with reduced aromatic rings or aliphatic chains.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with cellular processes. The 3,5-dimethylbenzyl and 4-methoxyphenyl groups may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-phenyl-1H-1,3-benzimidazole: Similar structure but lacks the 3,5-dimethylbenzyl group.
2-(4-methoxyphenyl)-1H-benzimidazole: Similar structure but lacks the 3,5-dimethylbenzyl group and has a simpler benzimidazole core.
1-(3,5-dimethylbenzyl)-2-phenyl-1H-1,3-benzimidazole: Similar structure but lacks the 4-methoxyphenyl group.
Uniqueness
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is unique due to the presence of both the 3,5-dimethylbenzyl and 4-methoxyphenyl groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-12-17(2)14-18(13-16)15-27-25-22-7-5-4-6-21(22)24-23(25)19-8-10-20(26-3)11-9-19/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZIXLVOSYORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159252 | |
Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-37-5 | |
Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400086-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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